molecular formula C15H13NO2 B13901355 Ethyl 3H-benzo[e]indole-2-carboxylate CAS No. 52280-52-1

Ethyl 3H-benzo[e]indole-2-carboxylate

Cat. No.: B13901355
CAS No.: 52280-52-1
M. Wt: 239.27 g/mol
InChI Key: MZNWVDAWTJDZLG-UHFFFAOYSA-N
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Description

Ethyl 3H-benzo[e]indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3H-benzo[e]indole-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require heating and the presence of a dehydrating agent to drive the cyclization to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less toxic solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or sulfonated derivatives .

Mechanism of Action

The mechanism of action of ethyl 3H-benzo[e]indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact mechanism depends on the specific derivative and its target .

Biological Activity

Ethyl 3H-benzo[e]indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2

This compound features an ethyl ester group attached to the carboxylic acid, contributing to its solubility and biological activity. The indole core is known for its role in various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulate receptor functions , leading to alterations in cellular signaling pathways. For instance, it has been noted that indole derivatives can inhibit enzymes by occupying their active sites or altering receptor conformations, which subsequently triggers downstream signaling cascades .

Antiviral Activity

Research has demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit antiviral properties. A study indicated that certain indole derivatives effectively inhibit HIV-1 integrase activity, with some compounds showing IC50 values as low as 0.13 μM . This suggests a potential application in developing antiviral therapies.

Anticancer Properties

Indole derivatives have also shown promise as anticancer agents. A series of synthesized compounds derived from indole exhibited significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some demonstrating low MIC values against resistant strains .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. For example, certain analogs displayed potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 1 μg/mL . This highlights the compound's potential as a therapeutic agent against bacterial infections.

Table 1: Biological Activity Profiles of Indole Derivatives

CompoundActivity TypeTarget Organism/EnzymeIC50/MIC Value
This compoundAntiviralHIV-1 Integrase0.13 μM
Indole derivative AAnticancerA549 Cancer Cells<1 μg/mL
Indole derivative BAntibacterialMRSA1 μg/mL
Indole derivative CAntibacterialE. coliInactive

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various indole derivatives, this compound was found to inhibit HIV-1 integrase effectively. The binding conformation analysis revealed that the compound chelates Mg²⁺ ions within the active site of the integrase, disrupting its function and preventing viral replication .

Case Study 2: Anticancer Activity
Another investigation assessed the antiproliferative effects of several indole derivatives on different cancer cell lines. This compound exhibited significant growth inhibition in A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

ethyl 3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)14-9-12-11-6-4-3-5-10(11)7-8-13(12)16-14/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNWVDAWTJDZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326657
Record name NSC607746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52280-52-1
Record name NSC607746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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